4-Boc-thiomorpholine-2-acetic acid 4-Boc-thiomorpholine-2-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18817575
InChI: InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H19NO4S
Molecular Weight: 261.34 g/mol

4-Boc-thiomorpholine-2-acetic acid

CAS No.:

Cat. No.: VC18817575

Molecular Formula: C11H19NO4S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

4-Boc-thiomorpholine-2-acetic acid -

Specification

Molecular Formula C11H19NO4S
Molecular Weight 261.34 g/mol
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholin-2-yl]acetic acid
Standard InChI InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Standard InChI Key SVWDXNDCTHQOPL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCSC(C1)CC(=O)O

Introduction

Chemical Identity and Structural Properties

4-Boc-thiomorpholine-2-acetic acid (IUPAC name: 2-[4-(tert-butoxycarbonyl)thiomorpholin-2-yl]acetic acid) is a chiral molecule with the molecular formula C₁₁H₁₉NO₄S and a molecular weight of 261.34 g/mol. The Boc group (-O(C(CH₃)₃)CO-) is attached to the nitrogen atom of the thiomorpholine ring, while the acetic acid moiety (-CH₂COOH) is bonded to the second carbon of the heterocycle.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₉NO₄S
Molecular Weight261.34 g/mol
IUPAC Name2-[4-(tert-butoxycarbonyl)thiomorpholin-2-yl]acetic acid
Canonical SMILESCC(C)(C)OC(=O)N1CCSC(C1)CC(=O)O
Topological Polar Surface Area75.8 Ų

The thiomorpholine ring’s sulfur atom enhances electron density compared to oxygen-containing morpholine, influencing reactivity in nucleophilic substitutions and redox reactions .

Synthetic Routes and Optimization

The synthesis of 4-Boc-thiomorpholine-2-acetic acid involves sequential protection, functionalization, and purification steps. A representative pathway, adapted from analogous Boc-protected heterocycle syntheses , proceeds as follows:

Reaction Steps

  • Thiomorpholine Formation: Thiomorpholine is synthesized via cyclization of 2-chloroethylamine with sodium sulfide.

  • Boc Protection: Thiomorpholine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium carbonate) to install the Boc group.

  • Acetic Acid Substituent Introduction: The 2-position of the thiomorpholine ring is functionalized via alkylation with bromoacetic acid under basic conditions.

Industrial-Scale Considerations

Industrial production employs continuous-flow reactors to enhance yield (typically >85%) and purity (>98%). Key parameters include:

  • Temperature: 25–30°C for Boc protection to minimize side reactions.

  • Solvent: Ethyl acetate or dichloromethane for efficient extraction .

  • Catalysis: Triethylamine accelerates Boc group installation.

Mechanistic Role of the Boc Protecting Group

The Boc group serves two primary functions:

  • Amine Protection: Shields the thiomorpholine nitrogen during subsequent reactions (e.g., acylations, alkylations).

  • Facilitated Deprotection: Removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding the free amine without degrading the thiomorpholine ring .

Applications in Pharmaceutical Research

Drug Intermediate Synthesis

4-Boc-thiomorpholine-2-acetic acid is utilized in synthesizing kinase inhibitors and antiviral agents. For example, its Boc-protected amine is a precursor in the synthesis of ML277, a KCNQ1 potassium channel activator . The thiomorpholine core enhances binding affinity to target proteins via sulfur-mediated hydrophobic interactions.

Peptide Mimetics

The compound’s rigid heterocycle and carboxylic acid group enable its incorporation into peptide backbones, improving metabolic stability. This application is critical in developing protease-resistant therapeutics .

Comparative Analysis with Analogous Compounds

Table 2: Select Thiomorpholine Derivatives

CompoundStructureKey Difference
4-Boc-thiomorpholine-3-acetic acidAcetic acid at C3Altered regiochemistry
4-Boc-piperazine-2-acetic acidPiperazine ring (no S)Reduced electron density
4-Boc-morpholine-2-acetic acidMorpholine ring (O)Higher polarity

The sulfur atom in 4-Boc-thiomorpholine-2-acetic acid lowers basicity (pKa ~7.1) compared to piperazine derivatives (pKa ~9.5), enabling milder deprotection conditions .

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